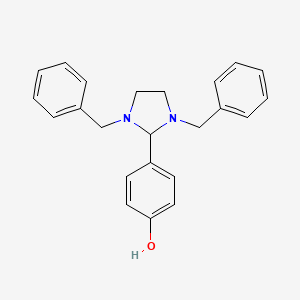![molecular formula C20H17Cl2NO B11689778 1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11689778.png)
1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,4-DICHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a cyclopentaquinoline core substituted with a dichlorophenyl group
Preparation Methods
The synthesis of 1-[4-(2,4-DICHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the cyclopentaquinoline core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2,4-DICHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It can be used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(2,4-DICHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 1-[4-(2,4-DICHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE include other cyclopentaquinoline derivatives and dichlorophenyl-substituted compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. Some examples include:
Properties
Molecular Formula |
C20H17Cl2NO |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C20H17Cl2NO/c1-11(24)12-5-8-19-17(9-12)14-3-2-4-15(14)20(23-19)16-7-6-13(21)10-18(16)22/h2-3,5-10,14-15,20,23H,4H2,1H3 |
InChI Key |
FHGJPIGQRQJWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11689701.png)
![(2E)-N-(2-methoxy-4-nitrophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11689703.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11689727.png)


![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11689752.png)
![(5Z)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689760.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)
![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11689768.png)

